乙酰四肽-2

描述

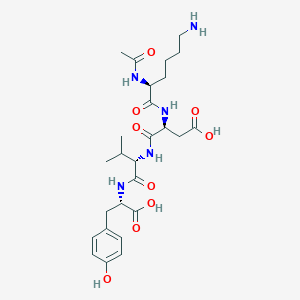

Acetyl Tetrapeptide-2, also known as Thymulen 4, is a synthetic peptide composed of aspartic acid, lysine, tyrosine, and valine with an acetyl group . It is known to stimulate the skin’s fundamental proteins, such as collagen and elastin, facilitating and improving cohesion between cells and the extracellular matrix (ECM) . It increases the skin’s immune alertness, stimulates the skin’s immune defenses, and helps regenerate the epidermis .

Synthesis Analysis

A liquid phase synthesis method of Acetyl tetrapeptide-2 has been disclosed . This method synthesizes 2N-terminal or side chain protection small-fragment peptides by a liquid phase synthesis method . The synthetic method avoids the use of expensive resin in a solid phase method, overcomes the defects that the solid phase method uses protected amino acid in each step and uses too much reagent, reduces the cost, and has the advantages of simple synthetic method, energy saving, environmental protection .

Molecular Structure Analysis

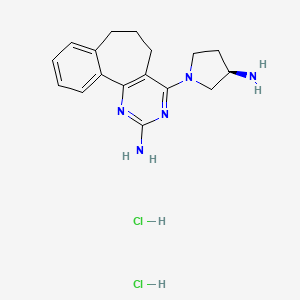

Acetyl Tetrapeptide-2 has a chemical formula of C26H39N5O9 and a molecular weight of 565.62 . It is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr .

Chemical Reactions Analysis

Acetyl Tetrapeptide-2 has been shown to increase the stiffness of HaCaT cells, a line of human keratinocytes, in concentration range . It also revealed remodeling of actin filaments dependent on the concentration .

科学研究应用

乙酰-Pro-Ala-Pro-Tyr-NH2,一种相关的四肽,显示出在猪胰蛋白酶中的分子动力学和蛋白质-配体相互作用研究中的潜力,这可能预示着乙酰四肽-2在类似应用(Clore et al., 1986)中的潜力。

乙酰-N-Ser-Asp-Lys-Pro(AcSDKP),一种合成四肽,已显示对人类骨髓祖细胞具有抑制作用,表明其在血液学研究中的潜力,可能还在针对骨髓活动的治疗中(Guigon et al., 1990)。

同一四肽AcSDKP对人类正常和白血病血液祖细胞表现出不同效应,表明其在癌症研究和治疗中的选择性潜力(Bonnet et al., 1992)。

对Angiotensin-I转化酶水解Ac-SDKP的结构基础的研究揭示了酶-底物相互作用的见解,这对于理解和操纵疾病治疗中的生物途径具有重要意义(Masuyer et al., 2015)。

探索了玉米四肽锚定的金纳米颗粒在阿尔茨海默病中的神经保护作用,展示了乙酰四肽在神经退行性疾病研究和治疗应用中的潜力(Zhang et al., 2021)。

作用机制

Target of Action

Acetyl Tetrapeptide-2, also known under the trade name Peptigravity , is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr . This compound primarily targets the skin’s fundamental proteins, such as collagen and elastin . It also activates FBLN5 and LOXL1 glycoproteins, which are crucial for keeping elastin fibers properly organized and functioning .

Mode of Action

Acetyl Tetrapeptide-2 interacts with its targets to stimulate the skin’s fundamental proteins, facilitating and improving cohesion between cells and the extracellular matrix (ECM) . It increases collagen and elastin gene expression, helping to prevent the effects of gravity while reorganizing elastin and collagen fibers . This promotion of the junction between cells and the ECM is extremely important in communicating and forming the structural network in the dermis .

Biochemical Pathways

The primary biochemical pathway affected by Acetyl Tetrapeptide-2 involves the stimulation of collagen and elastin . By increasing their gene expression, Acetyl Tetrapeptide-2 helps reorganize these fibers, which are essential components of the skin’s structural network . This reorganization promotes better restructuring and cohesion of the dermis .

Result of Action

The action of Acetyl Tetrapeptide-2 results in a reduction of skin sagging and dermal disorganization . By promoting better restructuring and cohesion of the dermis, it helps maintain facial contour and reduce sagging in the chest and neck . It is often used in anti-aging products and high-end after-weight-loss products .

未来方向

Acetyl Tetrapeptide-2 has been shown to have anti-aging effects on the skin . It is continuously being researched to obtain more details on its effectiveness and for the development of new treatments . It is expected that the spectrum of peptides in the field of cosmetics, including Acetyl Tetrapeptide-2, will continue to grow .

生化分析

Biochemical Properties

Acetyl Tetrapeptide-2 plays a crucial role in biochemical reactions. It interacts with key proteins like collagen and elastin, which are fundamental to the structure and function of the skin . It also activates FBLN5 and LOXL1 glycoproteins, which are essential for keeping elastin fibers properly organized and functioning . These interactions help to maintain the structural network in the dermis .

Cellular Effects

Acetyl Tetrapeptide-2 has profound effects on various types of cells and cellular processes. It influences cell function by increasing collagen and elastin gene expression . This helps to prevent the effects of gravity while reorganizing elastin and collagen fibers . It also promotes the junction between cells and the ECM, which is crucial for communication and forming the structural network in the dermis .

Molecular Mechanism

The molecular mechanism of Acetyl Tetrapeptide-2 involves its interaction with biomolecules and its impact on gene expression. It is a biomimetic of the cell maturation factors produced by the thymus . It acts topically on the keratinocytes, inducing endocellular synthesis of paracrine and autocrine mediators . This stimulates not only keratinocytes renewal but also Langerhans cell maturation, improving the epidermis profile and stimulating the skin immune system .

Dosage Effects in Animal Models

In animal models, the anti-choroidal neovascularization (CNV) efficacy of Acetyl Tetrapeptide-2 was found to be dose-dependent . At the range of 2–20 μg/eye, its efficacy was comparable with the positive controls aflibercept or ranibizumab in animal models of 2-week CNV .

Subcellular Localization

The subcellular localization of Acetyl Tetrapeptide-2 is not explicitly documented in the available literature. Given its role in stimulating the skin’s fundamental proteins and improving cohesion between cells and the ECM , it can be inferred that it likely localizes to areas where these proteins are active.

属性

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIMHIATVYROGF-XWUOBKMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757942-88-4 | |

| Record name | Acetyl tetrapeptide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TETRAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M24S4WZS8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)